(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative containing a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride typically involves the reduction of 3-(thiophen-3-yl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid derivative in good yields without unfavorable hydrogenolysis of the thiophene nucleus.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable reduction reactions and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The amino acid moiety allows for incorporation into peptides and proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid: A closely related compound with similar structural features.
3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Another thiophene-containing compound with potential biological activities.
Uniqueness
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its specific chiral center and the presence of the thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10ClNO2S |
---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
(3S)-3-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
BINHXEQKUBRNPI-RGMNGODLSA-N |
Isomeric SMILES |
C1=CSC=C1[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CSC=C1C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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